Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate is a heterocyclic organic compound with the molecular formula C14H15N3O3SNa and a molecular weight of 327.334 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications.
Preparation Methods
The synthesis of Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-2,5-dimethylphenylamine followed by coupling with sodium benzenesulphonate . The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond and formation of corresponding amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining techniques for microscopy and other biological assays.
Medicine: Research explores its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated by the formation of stable complexes and the alteration of molecular structures in target systems .
Comparison with Similar Compounds
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate can be compared with other azo compounds such as:
- Sodium p-((4-amino-2,5-dimethylphenyl)azo)benzenesulphonate
- This compound
- This compound
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to its specific combination of amino and azo groups, providing distinct properties and uses in various fields .
Properties
CAS No. |
85895-91-6 |
---|---|
Molecular Formula |
C14H14N3NaO3S |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
sodium;4-[(4-amino-2,5-dimethylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-8-14(10(2)7-13(9)15)17-16-11-3-5-12(6-4-11)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
BPFBDBDNMOWZMJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.